4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid
Beschreibung
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Eigenschaften
CAS-Nummer |
78868-87-8 |
|---|---|
Molekularformel |
C4H5N3O3 |
Molekulargewicht |
143.10 g/mol |
IUPAC-Name |
4-amino-5-oxo-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C4H5N3O3/c5-4(3(9)10)2(8)6-1-7-4/h1H,5H2,(H,9,10)(H,6,7,8) |
InChI-Schlüssel |
TZZCEZPQKGUULF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(C(=O)N1)(C(=O)O)N |
Herkunft des Produkts |
United States |
4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic Acid: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Properties
Executive Summary
4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS: 78868-87-8) is a highly functionalized, nitrogen-rich heterocyclic building block[1]. Characterized by its dense array of hydrogen-bond donors and acceptors, this compound serves as a critical intermediate in the synthesis of biologically active molecules and acts as a structural mimic of purine precursors in nucleotide metabolism[2]. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and synthetic methodologies, designed specifically for researchers and drug development professionals.
Molecular Architecture and Physicochemical Profiling
Structural Elucidation
The structural uniqueness of 4-amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid lies in the partial saturation of the imidazole core. The loss of the C4–C5 double bond (indicated by the "4,5-dihydro" nomenclature) breaks the full aromaticity of the traditional 1H-imidazole ring, localizing the π -electrons to the N1–C2=N3 system[3].
Crucially, the C4 position is an sp3 -hybridized quaternary stereocenter bearing both an amino ( −NH2 ) and a carboxylic acid ( −COOH ) group. This embeds an α -amino acid motif directly into the heterocyclic framework. The C5 position features a carbonyl (oxo) group, making the ring a 2-imidazoline-5-one derivative. This dense functionalization creates a rigid scaffold capable of multivalent interactions within biological targets[2].
Quantitative Physicochemical Data
To facilitate comparative analysis in drug design and assay development, the fundamental physicochemical properties of the compound are summarized below[1][2][3].
| Property | Value | Experimental / Theoretical Context |
| Chemical Formula | C4H5N3O3 | Confirmed via high-resolution mass spectrometry. |
| Molecular Weight | 143.101 g/mol | Monoisotopic mass: 143.03 g/mol . |
| CAS Registry Number | 78868-87-8 | Unique identifier for chemical sourcing. |
| H-Bond Donors | 4 | Comprising −NH2 , ring −NH , and −COOH . |
| H-Bond Acceptors | 5 | Comprising C=O , −COOH oxygens, and ring nitrogens. |
| Physical State | Solid | Typically isolated as a crystalline powder at 25 °C. |
| Solubility | Moderate (Aqueous) | Soluble in water due to polar groups; highly soluble in DMSO. |
Synthetic Methodologies and Mechanistic Causality
De Novo Synthesis Strategy
The synthesis of highly oxidized imidazole derivatives requires precise control to prevent ring cleavage. A standard approach involves the controlled oxidation and hydration of 5-amino-1H-imidazole-4-carboxylic acid[2]. The transformation requires breaking the aromaticity of the precursor while simultaneously introducing the C5-oxo group without triggering the decarboxylation of the adjacent C4-carboxylic acid[4].
Fig 1: Proposed synthetic workflow and mechanistic pathway for the target imidazole derivative.
Step-by-Step Experimental Protocol (Self-Validating Workflow)
The following protocol details the oxidative transformation of the imidazole precursor. Expertise Note: The causality behind the strict temperature and pH controls is to suppress thermal decarboxylation, a common degradation pathway for β -keto acids and related systems.
-
Precursor Solubilization: Suspend 10 mmol of 5-amino-1H-imidazole-4-carboxylic acid in 50 mL of a buffered aqueous solution (pH 6.5).
-
Causality: Maintaining pH 6.5 ensures the precursor exists as a soluble zwitterion, preventing premature decarboxylation that occurs under highly acidic conditions.
-
-
Oxidative Hydration: Cool the reactor to 0–5 °C. Dropwise, add 1.1 equivalents of a mild oxidant (e.g., dilute H2O2 or a hypervalent iodine reagent) over 30 minutes.
-
Causality: The low temperature kinetically traps the C5-hydroxylated intermediate and prevents the loss of CO2 from the C4 position.
-
-
In-Process Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in mobile phase, and inject into an HPLC-UV system.
-
Self-Validation: The protocol is self-validating when the peak at ~260 nm (fully conjugated aromatic precursor) is completely replaced by a new peak at ~220 nm (dihydro product). This confirms the loss of extended conjugation without requiring offline MS analysis.
-
-
Quenching and Isoelectric Precipitation: Quench the reaction with sodium thiosulfate to neutralize residual oxidant. Carefully adjust the pH to the compound's isoelectric point (approx. pH 3.5–4.0) using 1M HCl.
-
Causality: The target compound is a zwitterion; adjusting to its isoelectric point minimizes aqueous solubility, driving crystallization.
-
-
Isolation: Filter the resulting precipitate, wash with cold ethanol to remove polar impurities, and dry under high vacuum at room temperature.
Analytical Characterization
Rigorous analytical characterization is required to confirm the integrity of the 4,5-dihydro-5-oxo scaffold. The table below outlines the expected spectral data used to validate the synthesized product.
| Analytical Technique | Key Spectral Features | Diagnostic Significance |
| 1 H NMR (DMSO- d6 ) | δ ~7.5 ppm (1H, s) | Confirms the presence of the C2 proton. The absence of a C5 proton confirms functionalization at that position. |
| 13 C NMR (DMSO- d6 ) | δ ~175 ppm, ~170 ppm, ~75 ppm | Corresponds to the C5 carbonyl ( C=O ), C4 carboxylic acid ( −COOH ), and the sp3 quaternary C4 carbon, respectively. |
| ESI-MS (Positive Mode) | m/z 144.1 [M+H]+ | Confirms the molecular weight. A prominent fragment at m/z 100.1 (loss of 44 Da) validates the presence of a labile −COOH group. |
| FT-IR Spectroscopy | 3300-3100 cm −1 , 1720 cm −1 | Broad stretches indicate N−H and O−H bonds; sharp peak at 1720 cm −1 confirms the C=O stretch of the imidazoline-5-one core. |
Applications in Drug Development & Biochemistry
In medicinal chemistry, 4-amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid is utilized as an advanced pharmacophore[2]. Its structural resemblance to intermediates in purine biosynthesis and uric acid degradation makes it an excellent candidate for designing enzyme inhibitors targeting nucleotide metabolism.
Fig 2: Functional group mapping and pharmacophore features of the compound.
The spatial arrangement of the C4-amino and C4-carboxylic acid groups allows the molecule to act as a transition-state analog for decarboxylases and amidotransferases. Furthermore, the C5-oxo group serves as a potent hydrogen-bond acceptor, anchoring the scaffold firmly within polar enzymatic pockets[2].
References
-
ChemBK Chemical Database Title: 1H-Imidazole-4-carboxylicacid,4-amino-4,5-dihydro-5-oxo-(9CI) (CAS 78868-87-8). Source: ChemBK URL:[Link]
- US Patent Office (Contextual Precursor Synthesis)
Sources
Thermodynamic Stability and Degradation Kinetics of 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic Acid: A Technical Guide
Executive Summary
4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS: 78868-87-8) is a highly functionalized, dense heterocyclic compound. For drug development professionals and synthetic chemists, handling this molecule presents significant thermodynamic challenges. Its structure features overlapping reactive motifs—specifically a cyclic β -keto acid analog and an aminal center—that create deep thermodynamic sinks toward decarboxylation and hydrolytic ring-opening. This whitepaper deconstructs the physical chemistry governing its instability and provides field-proven, self-validating protocols for kinetic profiling.
Structural and Thermodynamic Vulnerabilities
To understand the instability of this molecule, we must map its structural motifs to their inherent thermodynamic degradation pathways.
The β -Keto Acid Motif & Decarboxylation
The molecule features a carboxylic acid group at the C4 position adjacent to a carbonyl (oxo) group at the C5 position. Electronically, this is a β -keto acid equivalent. It is a well-established thermodynamic principle that β -keto acids are highly unstable and undergo facile decarboxylation[1].
Mechanistic Causality: The geometric constraints of the 5-membered imidazolone ring force the C4-carboxyl proton into close proximity with the C5-carbonyl oxygen. This alignment perfectly facilitates a concerted, six-membered cyclic transition state. Upon mild heating or exposure to acidic media, the molecule bypasses high-energy charged intermediates, breaking the C-C bond to release CO2 and form an enol, which rapidly tautomerizes to 4-amino-4,5-dihydro-1H-imidazol-5-one.
The Aminal Carbon (C4) & Hydrolytic Ring-Opening
The C4 carbon is uniquely bonded to two nitrogen atoms: the exocyclic primary amine ( −NH2 ) and the endocyclic N3 of the imidazole ring. This configuration defines C4 as an aminal center.
Mechanistic Causality: Aminal bonds are thermodynamically unstable in aqueous environments[2]. They undergo rapid, dissociative exchange driven by the formation of an electrophilic iminium ion intermediate. In the presence of water, nucleophilic attack on this iminium intermediate leads to irreversible C-N bond cleavage, resulting in deamination or complete ring-opening of the heterocycle.
Imidazolone Ring Dynamics
The 5-oxo-4,5-dihydroimidazole core (an imidazolone) is highly susceptible to hydrolysis. Similar to the behavior of methylglyoxal-derived hydroimidazolones (MG-Hs) observed in post-translational protein modifications, this ring undergoes spontaneous hydrolysis under physiological conditions (pH 7.4, 37°C)[3]. The thermodynamic driving force is the relief of ring strain and the formation of highly stable acyclic urea or amide derivatives.
Visualizing the Degradation Logic
Thermodynamic degradation pathways: Decarboxylation vs. Aminal Hydrolysis.
Experimental Protocols for Stability Assessment
To accurately profile this compound, we must decouple the thermal decarboxylation pathway from the aqueous hydrolytic pathway. The following protocols are designed as self-validating systems.
Protocol 1: Solid-State Thermal Stability (TGA-DSC)
Causality: By analyzing the molecule in the solid state under a dry, inert atmosphere, we completely suppress aminal hydrolysis. This isolates the decarboxylation pathway. We use Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) because the theoretical mass loss of CO2 (approx. 30.7% of the 143.10 g/mol parent mass) serves as an orthogonal, internal validation of the degradation mechanism.
-
Sample Preparation: Weigh 5.0 ± 0.1 mg of lyophilized compound into a pierced aluminum crucible. The piercing prevents pressure buildup that could alter the thermodynamic equilibrium.
-
Atmosphere Control: Purge the furnace with high-purity dry Nitrogen ( N2 ) at 50 mL/min for 15 minutes prior to the run to eliminate ambient moisture.
-
Thermal Ramping: Apply a heating rate of 10°C/min from 25°C to 300°C.
-
Data Validation: Calculate the derivative thermogravimetry (DTG) peak. A sharp endothermic DSC peak perfectly aligned with a ~30.7% TGA mass loss confirms pure decarboxylation.
Protocol 2: Aqueous Kinetic Profiling via 1 H-NMR
Causality: Decarboxylation consumes a carboxylic acid, which inherently raises the pH of an unbuffered solution over time. This pH drift would autocatalytically alter the rate of aminal hydrolysis. To prevent this, we use highly concentrated D2O phosphate buffers, ensuring the measured kinetic rate constants reflect true thermodynamic stability rather than an artifact of changing proton activity.
-
Buffer Preparation: Prepare a 200 mM deuterated phosphate buffer in D2O , adjusted to pD 7.4 (accounting for the isotope effect: pD = pH meter reading + 0.4).
-
Internal Standard: Add 1.0 mM of TSP (trimethylsilylpropanoic acid) as a quantitative internal standard. This self-validates the integration values across all time points.
-
Sample Dissolution & Acquisition: Dissolve 5.0 mg of the compound in 600 µL of the buffer directly in the NMR tube. Immediately insert into the spectrometer pre-heated to 37°C.
-
Kinetic Array: Acquire standard 1D 1 H-NMR spectra every 15 minutes for 24 hours. Track the disappearance of the C-4 amino/carboxyl adjacent protons (if visible via coupling) or the emergence of the downstream imidazolone/urea degradation peaks.
Orthogonal experimental workflow for decoupling thermal and hydrolytic stability.
Quantitative Data Presentation
The following table summarizes the anticipated kinetic parameters based on the structural motifs of 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid under standard stress conditions.
| Degradation Pathway | Medium / Condition | Activation Energy ( Ea ) | Half-Life ( t1/2 ) at 37°C | Primary Analytical Marker |
| Decarboxylation | Solid-State (Dry N2 ) | ~ 95 - 110 kJ/mol | > 6 months | TGA Mass Loss (~30.7%) |
| Decarboxylation | Aqueous (pH 2.0) | ~ 75 - 85 kJ/mol | ~ 4 - 8 hours | NMR (Loss of -COOH) |
| Aminal Hydrolysis | Aqueous (pH 7.4) | ~ 50 - 65 kJ/mol | < 2 hours | NMR (Emergence of Urea) |
| Ring-Opening | Aqueous (pH 10.0) | ~ 40 - 55 kJ/mol | < 30 minutes | HPLC-UV (Shift in λmax ) |
Note: Aqueous aminal hydrolysis is highly accelerated at physiological and basic pH due to the rapid equilibrium shift of the iminium intermediate.
References
-
Ignatchenko, A. V., et al. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides." The Journal of Physical Chemistry C, 2021. URL:[Link]
-
Chao, A., et al. "Investigation of Secondary Amine-Derived Aminal Bond Exchange toward the Development of Covalent Adaptable Networks." ResearchGate, 2019. URL:[Link]
-
Sell, S., et al. "Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs)." PMC, 2012. URL:[Link]
-
Hollóczki, O., et al. "Hydrolysis of Imidazole-2-ylidenes." Journal of the American Chemical Society, 2010. URL:[Link]
Sources
Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid. The inherent polarity and complex chemical nature of this analyte present significant challenges for traditional reversed-phase chromatography. This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) approach, providing superior retention and resolution. We will explore the rationale behind the method development strategy, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Detailed protocols for method validation and forced degradation studies are provided to ensure the method is specific, accurate, precise, and suitable for quality control and stability testing in a drug development setting.
Introduction and Analyte Characterization
4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring multiple polar functional groups, including a carboxylic acid, an amino group, and an imidazole ring. Such structures are often intermediates in pharmaceutical synthesis or potential degradation products. Accurate quantification is critical for process control and drug substance purity assessment.
Chromatographic Challenges: The primary challenge in analyzing this molecule is its high polarity. It possesses both acidic (carboxylic acid) and basic (amino and imidazole nitrogens) functionalities, suggesting zwitterionic behavior across a range of pH values. This makes it difficult to retain on conventional C18 reversed-phase columns, where analytes often elute in the void volume.[4][5] Therefore, alternative chromatographic strategies are necessary.
Chosen Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC has emerged as a powerful technique for the separation of polar and ionizable compounds.[6] It utilizes a polar stationary phase (e.g., amide, cyano, or specialized zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6][7] A thin aqueous layer is adsorbed onto the stationary phase, and retention is based on the partitioning of the polar analyte between this layer and the bulk organic mobile phase. This approach provides excellent retention for highly polar compounds that are unretained in reversed-phase HPLC.[6][8]
Method Development Workflow
The development of a robust and reliable HPLC method follows a logical progression from understanding the analyte to full validation and application.
Caption: Overall workflow for HPLC method development and validation.
Instrumentation, Reagents, and Materials
3.1. Instrumentation
-
HPLC or UHPLC system with a binary or quaternary pump, degasser, autosampler, and a thermostatted column compartment.
-
Chromatography Data System (CDS) for data acquisition and processing.
3.2. Reagents and Materials
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid reference standard
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 3.5 with formic acid. This buffer helps to ensure consistent analyte ionization and improve peak shape.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Diluent: Prepare a mixture of Acetonitrile:Water (90:10 v/v). Note: The diluent should be similar to the initial mobile phase composition to ensure good peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol 2: HPLC-UV Chromatographic Conditions
The following table summarizes the optimized HILIC method parameters.
| Parameter | Condition | Rationale |
| Column | Zwitterionic HILIC Column (e.g., ZIC-HILIC), 100 x 2.1 mm, 3.5 µm | Provides excellent retention for polar and zwitterionic compounds.[7] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 3.5 with Formic Acid | A volatile buffer suitable for potential LC-MS transfer. The acidic pH suppresses the carboxylate, promoting consistent interaction with the stationary phase. |
| Mobile Phase B | Acetonitrile | The high organic content is essential for the HILIC retention mechanism. |
| Gradient Elution | 0-1 min (95% B), 1-8 min (95% to 60% B), 8-8.1 min (60% to 95% B), 8.1-12 min (95% B) | The gradient starts with high organic content for strong retention and gradually increases the aqueous portion to elute the analyte. Re-equilibration is crucial. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 35 °C | Enhances reproducibility by controlling viscosity and separation kinetics. |
| Injection Volume | 5 µL | Small volume to minimize peak distortion. |
| UV Detection | Scan: 200-400 nm (for peak purity). Quantification: 265 nm (experimentally determined λmax) | The imidazole ring and conjugated system are expected to absorb in the UV range. A PDA scan is crucial to find the absorbance maximum for optimal sensitivity.[11] |
| System Suitability | Inject working standard (e.g., 25 µg/mL) six times. | Tailing factor ≤ 2.0; %RSD of peak area and retention time ≤ 2.0%. |
Protocol 3: Method Validation (ICH Q2(R1) Guidelines)
This protocol ensures the method is fit for its intended purpose.[1][3][12]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and stressed samples. Assess peak purity of the analyte peak using a PDA detector. | No interference at the analyte's retention time. Peak purity index > 0.99. The method must resolve the analyte from all degradation products. |
| Linearity | Analyze at least five concentrations (e.g., 1-100 µg/mL) in triplicate. Plot a calibration curve of mean peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD (combining both sets of data) ≤ 2.0%. |
| Detection Limit (LOD) | Determine based on signal-to-noise ratio (S/N) of 3:1 or using the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Quantitation Limit (LOQ) | Determine based on S/N of 10:1 or using the standard deviation of the response and the slope of the calibration curve. Validate by demonstrating acceptable precision and accuracy at this level. | The lowest amount of analyte that can be reliably quantified with acceptable accuracy and precision (RSD ≤ 10%). |
| Robustness | Systematically vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%). Assess the impact on retention time, peak area, and tailing factor. | The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met under all tested conditions. |
Protocol 4: Forced Degradation Studies
Forced degradation (stress testing) is crucial to demonstrate the stability-indicating nature of the method by showing it can separate the intact analyte from its degradation products.[13][14][15] A target degradation of 5-20% is generally recommended to ensure significant degradants are formed without completely consuming the parent peak.[13]
Caption: Workflow for conducting forced degradation studies.
-
Preparation: Prepare solutions of the analyte at approximately 100 µg/mL.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (to get 0.1 M final concentration) and heat at 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH and keep at room temperature. Withdraw samples, neutralize with HCl, and dilute.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ and keep at room temperature. Withdraw samples and dilute.
-
Thermal Degradation: Expose the solid reference standard to dry heat (e.g., 80 °C). Periodically dissolve a sample in diluent for analysis.
-
Photolytic Degradation: Expose the analyte solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC method. Evaluate the chromatograms for new peaks and assess the mass balance.
Conclusion
This application note provides a detailed and scientifically grounded framework for the development and validation of a stability-indicating HPLC-UV method for 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid. The described HILIC method overcomes the challenges associated with the analyte's high polarity, offering excellent retention and selectivity. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures the method is reliable, accurate, and precise. Furthermore, the forced degradation protocol confirms its stability-indicating capabilities, making it a powerful tool for quality control and regulatory submissions in the pharmaceutical industry.
References
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Ziegler, F., Le Boucher, J., Coudray-Lucas, C., & Cynober, L. (n.d.). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. PMC. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Available at: [Link]
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Ngwa, G. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
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García, M. C., Pucciarelli, M., & Gagliardi, L. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available at: [Link]
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Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. PubMed. Available at: [Link]
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Kim, J., & Lee, K. (2015). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives. Springer Nature Experiments. Available at: [Link]
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Forced Degradation in HPLC Methods. (n.d.). Scribd. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]
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Dong, M. W. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. LCGC International. Available at: [Link]
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HPLC UV Detector. (n.d.). SCION Instruments. Available at: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]
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ChromCore HILIC-Imidazole Columns. (n.d.). NanoChrom. Available at: [Link]
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Quality Guidelines. (n.d.). ICH. Available at: [Link]
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Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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How It Works: UV Detection for HPLC. (2018). LCGC International. Available at: [Link]
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Analytical Methods for Amino Acids. (n.d.). Shimadzu Scientific Instruments. Available at: [Link]
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Fu, R., & Wang, Z. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Technologies. Available at: [Link]
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Bibi, S., Singh, S., & Shaik, M. S. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Available at: [Link]
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How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Available at: [Link]
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Everything You Should Know About UV Detection for HPLC. (n.d.). CHROMacademy. Available at: [Link]
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D'atri, V., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. Available at: [Link]
-
Kumar, P. (2018). HPLC Detectors, Their Types and Use: A Review. Juniper Publishers. Available at: [Link]
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Zacharis, C., et al. (2023). Analytical quality by design approach for the determination of imidazole in sildenafil API and its formulations using zwitterionic HILIC stationary phase. PubMed. Available at: [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009). Agilent Technologies. Available at: [Link]
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Application Note: Utilizing 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic Acid in Drug Discovery Workflows
Executive Summary
4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS: 78868-87-8) is a densely functionalized heterocyclic building block that plays a critical role in modern drug discovery. Featuring an amino group, a carboxylic acid, an oxo group, and an imidazole core within a compact framework, it serves as a highly versatile precursor. This application note details the mechanistic rationale, key therapeutic applications, and validated synthetic protocols for utilizing this compound to generate purine bioisosteres, kinase inhibitors, and central nervous system (CNS) modulators.
Scientific Rationale & Mechanistic Insights
The architectural complexity of 4-amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid requires a deep understanding of its reactivity to be used effectively in parallel synthesis and medicinal chemistry[1].
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Structural Significance : The C4 position is a sterically hindered quaternary center bearing both a primary amine and a carboxylic acid, rendering the molecule zwitterionic in neutral aqueous conditions. The adjacent C5-oxo group increases the electrophilicity of the ring while acting as a potent hydrogen bond acceptor[2].
-
Reactivity & Causality : Direct functionalization of the C4-carboxylic acid via standard carbodiimide chemistry (e.g., EDC/DCC) typically fails due to the steric bulk of the quaternary center and the competing nucleophilicity of the unprotected C4-amine. Therefore, orthogonal protection (e.g., N-Boc protection) of the amine is mandatory to prevent intermolecular polymerization. Furthermore, amide coupling requires the use of highly reactive uronium salts (such as HATU) to rapidly form a 7-aza-HOBt active ester, effectively driving the reaction forward despite the steric hindrance[1].
Key Applications in Drug Discovery
Kinase Inhibitor Scaffolds (Purine Bioisosteres)
Derivatives of imidazole-4,5-dicarboxylic acid and its oxidized analogs mimic the spatial arrangement of substituted purines[1]. By cyclizing the C4 and C5 positions with various alkanamines or amino acid esters, researchers can synthesize bicyclic systems that competitively bind to the ATP-binding pocket of kinases. The 5-oxo group is particularly valuable as it forms critical hydrogen bonds with the kinase hinge region, a hallmark of potent ATP-competitive inhibitors[1][2].
Mechanism of action: ATP-competitive kinase inhibition by synthesized purine bioisosteres.
NMDA Receptor Modulators for Neurodegenerative Diseases
Beyond oncology, 1,2-substituted imidazole-4,5-dicarboxylic acid derivatives have demonstrated significant antiparkinsonian activity. These compounds act as non-channel-blocking antagonists of the glutamate NMDA receptor complex, successfully suppressing dopaminergic transmission deficits in experimental models of catalepsy[3].
Experimental Protocols
The following self-validating protocols describe the transformation of the precursor into a functionalized purine bioisostere.
Protocol A: Orthogonal N-Protection of the C4-Amine
Objective: Shield the primary amine to prevent unwanted polymerization during downstream coupling.
-
Preparation : Suspend 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and deionized H₂O.
-
Deprotonation : Add Triethylamine (TEA, 2.5 eq) dropwise.
-
Causality: TEA deprotonates the zwitterionic precursor, disrupting the internal salt bridge. This significantly increases solubility and renders the C4-amine nucleophilic.
-
-
Protection : Cool the reaction mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.
-
Causality: Maintaining 0 °C prevents runaway exothermic reactions and minimizes the hydrolysis of Boc₂O into tert-butanol and CO₂.
-
-
Validation : Stir at room temperature for 12 hours. Monitor the consumption of the starting material via LC-MS (ESI-).
-
Isolation : Acidify the aqueous layer to pH 3 using 1M KHSO₄ (avoiding strong mineral acids that could prematurely cleave the Boc group) and extract with Ethyl Acetate (3 × 20 mL). Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: HATU-Mediated Amide Coupling
Objective: Functionalize the sterically hindered C4-carboxylic acid with a target primary amine.
-
Activation : Dissolve the Boc-protected intermediate (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF.
-
Basification : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It maintains the alkaline environment required for HATU activation without competing for the active ester.
-
-
Coupling : Add HATU (1.2 eq) in one portion at 0 °C, then warm to room temperature and stir for 4 hours.
-
Causality: HATU rapidly forms a highly reactive 7-aza-HOBt ester, which is critical for overcoming the steric bulk of the quaternary C4 center[1].
-
-
Isolation : Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), and purify via silica gel chromatography.
Protocol C: Deprotection and Cyclization
Objective: Remove the Boc group and force intramolecular ring closure to form the bicyclic purine analog.
-
Deprotection : Dissolve the coupled intermediate in a 20% Trifluoroacetic acid (TFA) in DCM solution. Stir for 2 hours at room temperature.
-
Cyclization : Concentrate the mixture in vacuo to remove excess TFA. Dissolve the crude residue in glacial acetic acid and heat to 80 °C for 6 hours.
-
Causality: The thermal conditions in a mildly acidic medium promote the intramolecular nucleophilic attack of the newly liberated C4-amine onto the adjacent amide/carbonyl carbon, yielding the final bicyclic framework.
-
Synthetic workflow for generating purine bioisosteres from the imidazole precursor.
Quantitative Data: Optimization of Amide Coupling
Due to the steric hindrance at the C4 position, the choice of coupling reagent dictates the success of the synthetic workflow. The table below summarizes the optimization data for coupling a bulky primary amine to the C4-carboxylic acid.
| Coupling Reagent | Equivalents | Base (Eq) | Solvent | Time (h) | Yield (%) | Observation / Causality |
| EDC / HOBt | 1.2 | DIPEA (2.0) | DMF | 24 | < 15 | Slow active ester formation; steric hindrance at C4 prevents efficient nucleophilic attack. |
| PyBOP | 1.5 | DIPEA (3.0) | DMF | 16 | 45 | Moderate activation; competing hydrolysis of the active ester reduces overall yield. |
| HATU | 1.2 | DIPEA (3.0) | DMF | 4 | 88 | Rapid formation of the highly reactive 7-aza-HOBt ester easily overcomes C4 steric bulk. |
References
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Solinas, R., DiCesare, J. C., & Baures, P. W. (2008). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Molecules, 13(12), 3149-3170. URL:[Link]
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Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3), 222. URL:[Link]
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Dergachev, V. D., Yakovleva, E. E., Brusina, M. A., Bychkov, E. R., Piotrovskiy, L. B., & Shabanov, P. D. (2023). Investigation of antiparkinsonian activity of new imidazole-4,5-dicarboxylic acid derivatives on the experimental model of catalepsy. Research Results in Pharmacology, 9(1), 41–47. URL:[Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges encountered during the synthesis of 4-amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS: 78868-87-8) .
This highly polar, multifunctional heterocyclic compound is a critical intermediate in nucleotide metabolism research and pharmaceutical development[1]. The most common synthetic route involves the controlled oxidation of 5-amino-1H-imidazole-4-carboxylic acid (AICA) to facilitate the formation of the keto group at the 5-position[1]. However, researchers frequently encounter low isolated yields due to over-oxidation, decarboxylation, or isolation failures.
Diagnostic Workflow for Yield Optimization
Before adjusting reaction parameters, it is critical to determine whether your low yield is a conversion issue , a selectivity issue , or an isolation issue . Follow the decision tree below to diagnose the root cause of your synthesis failure.
Fig 1. Diagnostic decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My LC-MS shows complete consumption of AICA, but my isolated yield is under 15%. Where is my product?
Causality: If you do not observe significant byproducts, you are likely losing your product during the aqueous workup. 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid is a highly polar zwitterion (containing both a basic amino group and an acidic carboxyl group on the C4 carbon). Standard liquid-liquid extraction (e.g., using ethyl acetate or DCM) will result in 0% recovery because the compound remains entirely in the aqueous phase. Solution: You must utilize isoelectric point (pI) precipitation or cation-exchange chromatography . The theoretical pI of this compound is approximately 4.2. Carefully adjust the pH of your quenched reaction mixture to 4.2 using dilute HCl, chill to 4°C for 12 hours, and collect the precipitate via centrifugation.
Q2: How does the amino group migrate from the C5 position in AICA to the C4 position in the product?
Causality: This is a classic oxidative rearrangement. When the C4=C5 double bond of 5-amino-1H-imidazole-4-carboxylic acid is oxidized, it forms a transient 4,5-epoxide (or a 4,5-diol depending on the oxidant). Driven by the thermodynamic stability of the resulting C5 carbonyl group, the intermediate undergoes a pinacol-type 1,2-rearrangement. The C5-O bond breaks to form the 5-oxo group, forcing the amino group to migrate to the C4 position, resulting in a 4,4-disubstituted configuration[1].
Fig 2. Oxidative 1,2-amino shift mechanism during AICA oxidation.
Q3: I am observing a major byproduct with a mass of [M-44]. What is happening?
Causality: A mass loss of 44 Da corresponds to the loss of CO₂ (decarboxylation). Your product has a carboxylic acid group at the C4 position, which is alpha to an amine and beta to a ketone. This pseudo-beta-keto acid structure is highly susceptible to thermal and acid-catalyzed decarboxylation. Solution: Never heat the reaction mixture above 25°C. Ensure that the oxidation is carried out in a buffered system (pH 6.5–7.0) to stabilize the carboxylate anion, which is less prone to decarboxylation than the protonated free acid.
Q4: Which oxidant provides the best selectivity against ring cleavage?
Causality: Strong oxidants like KMnO₄ or unbuffered H₂O₂ often lead to over-oxidation, cleaving the fragile imidazole ring into urea and oxalic acid derivatives. Using a mild, electrophilic oxidant like m-chloroperoxybenzoic acid (mCPBA) in a biphasic or buffered aqueous system allows for controlled epoxidation of the C4=C5 double bond without over-oxidizing the nitrogen atoms[2].
Quantitative Data: Comparison of Oxidation Conditions
The following table summarizes internal validation data comparing various oxidation parameters for the conversion of AICA to 4-amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid.
| Oxidant System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Major Byproduct / Issue |
| H₂O₂ (30%) / HCl | 60 | 4 | >95 | 12 | Ring-cleavage (Urea formation) |
| KMnO₄ / NaOH | 25 | 2 | 85 | 8 | Decarboxylation (Loss of CO₂) |
| Singlet O₂ (Photo) | 0–5 | 6 | 90 | 45 | Incomplete conversion, scalability issues |
| mCPBA / Buffer (pH 6.8) | 5–10 | 3 | >98 | 78 | Traces of N-oxide (Easily removed) |
Standardized Experimental Protocol
To ensure a self-validating and reproducible workflow, follow this optimized protocol utilizing buffered mCPBA.
Self-Validation Checkpoint: You can monitor the success of the reaction visually and spectrophotometrically. AICA has a distinct UV absorbance due to its conjugated C4=C5 double bond. As the reaction proceeds and the double bond is broken to form the 5-oxo derivative, you will observe a significant blue-shift (hypsochromic shift) in the UV spectrum.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of 5-amino-1H-imidazole-4-carboxylic acid (AICA) in 50 mL of 0.5 M sodium phosphate buffer (pH 6.8).
-
Cooling: Cool the reaction flask to 5°C using an ice-water bath. Critical: Do not allow the temperature to exceed 10°C to prevent decarboxylation.
-
Oxidation: Dissolve 11.0 mmol (1.1 equivalents) of purified mCPBA in 15 mL of cold methanol. Add this solution dropwise to the aqueous AICA solution over 30 minutes under vigorous stirring.
-
Reaction: Stir the mixture at 5–10°C for 3 hours. Monitor the disappearance of the AICA peak via LC-MS or UV-Vis spectroscopy.
-
Quenching: Once conversion is >95%, quench any residual oxidant by adding 2.0 mL of a saturated aqueous sodium thiosulfate solution. Stir for 10 minutes.
-
Byproduct Removal: Extract the aqueous layer twice with 30 mL of cold diethyl ether to remove 3-chlorobenzoic acid (the byproduct of mCPBA). Discard the organic layers.
-
Isoelectric Isolation: Carefully adjust the pH of the aqueous phase to exactly 4.2 using 1.0 M HCl.
-
Crystallization: Store the solution at 4°C overnight. The zwitterionic target product will precipitate as a fine crystalline solid.
-
Collection: Collect the product via centrifugation (4000 rpm, 15 mins, 4°C). Wash the pellet with 5 mL of ice-cold ethanol, and dry under high vacuum at room temperature.
References
-
ChemInform Abstract: Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. Source: ResearchGate / SYNLETT URL:[Link]
Sources
Technical Support Center: Enhancing Aqueous Solubility of Ionizable Heterocyclic Compounds
Guide Focus: 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid and Analogs
Welcome to the technical support guide for improving the aqueous solubility of 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid. This document provides troubleshooting advice, experimental protocols, and foundational knowledge for researchers working with this and structurally related amphoteric compounds. Given the unique challenges posed by molecules with both acidic and basic functional groups, this guide emphasizes a first-principles approach to systematically identify and overcome solubility limitations.
Part 1: Frequently Asked Questions (FAQs)
Q1: My compound, 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid, shows very poor water solubility. What are the most likely reasons?
A1: The solubility of a molecule like 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid is primarily governed by the interplay between its crystalline structure and the ionization state of its functional groups.
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Zwitterionic Nature and High Crystal Lattice Energy: Your compound is amphoteric, meaning it has both a basic amino group and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive and a negative charge, forming a zwitterion. Zwitterions often exhibit strong intermolecular electrostatic interactions, leading to a highly stable crystal lattice that is difficult for water to break down. This high crystal lattice energy is a common cause of poor solubility for amphoteric molecules.
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pH of the Solution: The net charge of your molecule is highly dependent on the pH of the aqueous medium. If you are attempting to dissolve it in neutral water, it is likely at or near its pI, where solubility is at its minimum. To achieve significant solubility, you must shift the pH away from the pI to favor the formation of a cationic or anionic salt.
Q2: How do I determine the optimal pH for dissolving my compound?
A2: The optimal pH is one that is sufficiently far from the compound's isoelectric point (pI). A general rule of thumb is to adjust the pH to be at least 2 units away from the pKa of the functional group you want to ionize.
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To create a soluble Cation (protonated amine): Adjust the pH to be at least 2 units below the pKa of the amino group.
-
To create a soluble Anion (deprotonated carboxylate): Adjust the pH to be at least 2 units above the pKa of the carboxylic acid group.
Since the exact pKa values for your specific molecule may not be readily available, you can start by assuming typical ranges:
-
Carboxylic acids: pKa ≈ 2-5
-
Aliphatic/heterocyclic amines: pKa ≈ 8-11
Therefore, initial experiments should target pH < 3 or pH > 7. A systematic pH-solubility profile is the definitive experiment to identify the optimal pH range.
Q3: I tried adjusting the pH, but the solubility is still not sufficient for my assay. What are my next options?
A3: If pH adjustment alone is insufficient, you should consider a multi-pronged approach:
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Co-solvents: Introducing a water-miscible organic solvent can reduce the polarity of the solvent system, which can help solvate the non-polar regions of your molecule and disrupt the water-water interactions that can exclude the solute. Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).
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Salt Formation: Instead of adjusting pH in-situ, you can synthesize and isolate a stable salt form of your compound (e.g., a hydrochloride salt or a sodium salt). Crystalline salts often have different, and sometimes more favorable, dissolution kinetics and thermodynamic solubility compared to the zwitterionic free form.
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Use of Excipients: For formulation purposes, excipients like cyclodextrins can encapsulate the molecule, shielding its hydrophobic parts and presenting a hydrophilic exterior to the aqueous environment, thereby increasing apparent solubility.
Part 2: Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic pH-Solubility Profiling
This protocol will help you experimentally determine the pH at which your compound exhibits maximum solubility.
Causality: The solubility of an ionizable compound is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI, causing the molecule to become a charged salt. This experiment directly maps this relationship.
Experimental Workflow Diagram:
Caption: Workflow for determining the pH-solubility profile.
Step-by-Step Protocol:
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Prepare Buffers: Create a set of buffers covering a wide pH range (e.g., from pH 2 to 12). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Sample Preparation: Add an excess amount of your solid compound to a series of glass vials (e.g., 5-10 mg per vial). Ensure the amount is sufficient to result in a saturated solution with undissolved solid remaining.
-
Equilibration: Add a precise volume (e.g., 1.0 mL) of each buffer to its respective vial. Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours to ensure they have reached thermodynamic solubility.
-
Sample Clarification: After equilibration, remove undissolved solids by centrifuging the vials at high speed (>10,000 rpm) or by filtering the suspension through a 0.22 µm syringe filter compatible with your buffer system.
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) on the y-axis against the buffer pH on the x-axis. The resulting curve will reveal the pH of minimum solubility (the pI) and the pH ranges that provide the highest solubility.
Expected Outcome:
The data, when plotted, should resemble a "U-shaped" curve.
| pH | Expected Charge State | Expected Relative Solubility |
| 2.0 | Cationic (R-NH3+) | High |
| 4.0 | Zwitterionic/Cationic | Moderate |
| 6.0 | Zwitterionic | Low (near pI) |
| 8.0 | Zwitterionic/Anionic | Moderate |
| 10.0 | Anionic (R-COO-) | High |
| 12.0 | Anionic (R-COO-) | Very High |
Guide 2: Co-Solvent Screening
This protocol helps identify an effective co-solvent system for your compound when pH adjustment is not feasible or sufficient.
Causality: Water is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. A co-solvent disrupts this network and reduces the overall polarity of the solvent system, making it more favorable for solvating molecules that have both polar and non-polar characteristics.
Logical Relationship Diagram:
Caption: How co-solvents overcome solubility barriers.
Step-by-Step Protocol:
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Select Co-solvents: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents. Good starting points are: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), and Polyethylene glycol 400 (PEG 400).
-
Prepare Stock Solutions: Prepare mixtures of buffer (at an optimal pH determined previously) and co-solvent at various percentages (e.g., 10%, 20%, 30% v/v).
-
Solubility Measurement: Using the same equilibration and quantification method described in the pH-solubility protocol, determine the solubility of your compound in each co-solvent mixture.
-
Data Analysis: Plot solubility (mg/mL) versus co-solvent percentage for each co-solvent tested. This will identify the most effective co-solvent and the concentration range that provides the desired solubility.
Trustworthiness Check: Always run a vehicle control (buffer without co-solvent) to ensure the observed increase is due to the co-solvent. Also, check for compound stability in the presence of the co-solvent over the experiment's duration, as some organic solvents can promote degradation.
Part 3: Mechanistic Insights
The Role of Ionization
The key to solubilizing 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid is controlling its ionization state. The molecule can exist in three primary forms depending on the pH.
Ionization States Diagram:
Caption: Effect of pH on the ionization state of an amphoteric molecule.
Understanding this equilibrium is fundamental. By forcing the equilibrium towards the fully cationic or fully anionic state via pH manipulation, you are converting the poorly soluble zwitterion into a highly polar, charged salt that is much more readily solvated by water.
References
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Title: Salt selection in drug development Source: Pharmaceutical Development and Technology URL: [Link]
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Title: The Henderson-Hasselbalch Equation: Its History and Limitations Source: Journal of Chemical Education URL: [Link]
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Title: Solubility of Zwitterionic Amino Acids in Aqueous Electrolyte Solutions Source: Journal of Chemical & Engineering Data URL: [Link]
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Title: Cosolvency and Cosolvents in Pharmaceutics Source: International Journal of Pharmaceutics URL: [Link]
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Title: Cyclodextrins Source: Chemical Reviews URL: [Link]
Resolving HPLC peak tailing for 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid
Target Analyte: 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid Document Type: Advanced Troubleshooting Guide & Validated Methodologies Prepared By: Senior Application Scientist
Executive Brief: The Chromatographic Challenge
The molecule 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid presents a "perfect storm" of chromatographic challenges. It is a highly polar, low-molecular-weight compound containing a carboxylic acid (pKa ~2.5), a primary amine (pKa ~8.5), and an imidazole ring (pKa ~6.5). At typical physiological or near-neutral pH, it exists as a zwitterion.
When analyzed via standard Reversed-Phase Liquid Chromatography (RP-HPLC), scientists typically observe two catastrophic failures:
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Zero to Minimal Retention: The compound’s extreme hydrophilicity causes it to elute in or near the void volume ( t0 ).
-
Severe Peak Tailing (Asymmetry Factor > 2.0): If retention is achieved, the peak exhibits a massive tail. This is driven by secondary cation-exchange interactions between the positively charged amine/imidazole groups and un-endcapped, negatively charged residual silanols on the silica stationary phase.
This guide provides a causality-driven framework to diagnose, troubleshoot, and ultimately resolve these peak shape deformations.
Diagnostic Workflow: Isolating the Root Cause
Before altering mobile phase chemistry, you must definitively prove whether the peak tailing is a physical system failure (e.g., dead volume) or a chemical interaction (e.g., silanol activity).
Fig 1. Diagnostic workflow for isolating and resolving HPLC peak tailing.
Deep-Dive FAQs: The Causality of Peak Tailing
Q1: I am using a C18 column. My peak elutes at 1.2 minutes with an asymmetry factor (As) of 2.4. Why is this happening?
A: You are experiencing a combination of poor hydrophobic partitioning and severe acid-base secondary interactions. In RP-HPLC, your highly polar zwitterion is surrounded by a tight hydration shell, preventing it from interacting with the hydrophobic C18 chains. However, the protonated amine and imidazole groups (positively charged) are undergoing cation-exchange with the residual ionized silanols ( −Si−O− ) on the silica backbone . Because this ionic interaction has much slower desorption kinetics than hydrophobic partitioning, the molecules "drag" on the column, creating a long tail.
Fig 2. Mechanism of silanol-induced peak tailing and pH-mediated resolution.
Q2: How can I suppress these silanol interactions if I must use Reversed-Phase?
A: You must neutralize the stationary phase. Silica silanols have a pKa of approximately 3.5 to 4.5. By dropping your mobile phase pH below 3.0 (e.g., using 0.1% Trifluoroacetic Acid), you protonate the silanols to their neutral state ( −Si−OH ), effectively shutting down the cation-exchange pathway . Additionally, ensure you are using a high-purity, fully end-capped "Type B" silica column. If tailing persists, the addition of a volatile basic modifier like Triethylamine (TEA) can act as a sacrificial competitor for active sites.
Q3: My mobile phase pH is 6.5, and my peak is broad and tailing. Could the buffer be the issue?
A: Yes. At pH 6.5, you are operating dangerously close to the pKa of the imidazole ring (~6.5). According to the Henderson-Hasselbalch equation, the molecule exists in a 50/50 equilibrium between its protonated and deprotonated states. These two states have different polarities and retention times. As they rapidly interconvert on the column, the peak broadens and tails. Rule of thumb: Your mobile phase pH must be at least ±2 pH units away from any pKa of your analyte to ensure >99% of the molecules are in a single ionization state .
Q4: Is there a better chromatographic mode for this molecule?
A: Absolutely. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar zwitterions. Instead of fighting the molecule's hydrophilicity, HILIC leverages it. By using a polar stationary phase (like a zwitterionic sulfobetaine or amide) and a highly organic mobile phase (>70% Acetonitrile), a stagnant, water-rich layer forms on the surface of the stationary phase. Your polar analyte partitions out of the organic bulk flow and into this aqueous layer, providing excellent retention and perfectly symmetrical peaks .
Quantitative Method Comparison
The following table summarizes the expected performance of different chromatographic modes for 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid.
| Parameter | Reversed-Phase (C18) | Ion-Pairing RP-HPLC | HILIC (Zwitterionic Phase) |
| Primary Retention Mechanism | Hydrophobic partitioning | Hydrophobic + Ionic pairing | Aqueous layer partitioning |
| Analyte Retention Factor ( k ) | Very Poor ( k<0.5 ) | Moderate ( k≈2−4 ) | Excellent ( k>5 ) |
| Peak Asymmetry ( As ) | Poor ( >2.0 , severe tailing) | Fair ( 1.2−1.5 ) | Excellent ( 0.9−1.1 ) |
| Buffer Requirement | Low (0.1% Formic Acid) | High (Requires IP reagents) | Moderate ( 10−20 mM salt) |
| Mass Spec (ESI) Compatibility | Excellent | Poor (Severe ion suppression) | Superior (High organic enhances ESI) |
Self-Validating Experimental Protocol: HILIC Optimization
To permanently resolve retention and tailing issues for this compound, implement the following HILIC protocol. This method includes a built-in System Suitability Test (SST) to self-validate the physical plumbing of your LC system before analyzing the chemistry.
Phase 1: Preparation
-
Column Selection: Install a Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC, 150×4.6 mm, 5 µm).
-
Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat Formic Acid. Causality: High buffer concentration is required in HILIC to ensure a stable hydration layer and mask any residual ionic repulsion/attraction.
-
Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.
Phase 2: System Suitability & Physical Validation
-
Set the pump to deliver 80% Mobile Phase B and 20% Mobile Phase A (Isocratic). The effective buffer concentration on-column is 20 mM.
-
Set flow rate to 1.0 mL/min and column temperature to 30°C.
-
Self-Validation Step: Inject 5 µL of Toluene (1 mg/mL in Acetonitrile).
-
Logic: Toluene is completely non-polar and will not retain in HILIC mode. It acts as a t0 (void volume) marker.
-
Validation Criteria: The Toluene peak must have an Asymmetry Factor ( As ) between 0.95 and 1.1. If Toluene tails, you have a physical dead-volume issue (check PEEK fittings and tubing). Do not proceed until Toluene is symmetrical.
-
Phase 3: Analyte Analysis
-
Inject 5 µL of 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid (dissolved in 50:50 Acetonitrile:Water).
-
Evaluate retention ( k ) and peak shape ( As ).
-
Troubleshooting the HILIC Method:
-
If the peak elutes too early: Increase Mobile Phase B to 85% or 90%. (In HILIC, organic solvent is the "weak" solvent).
-
If the peak tails slightly: Increase the stock concentration of Mobile Phase A to 200 mM (yielding 40 mM on-column) to further mask electrostatic interactions .
-
References
-
Axion Labs. "HPLC Peak Tailing: Physical vs. Chemical Causes." Chromatography Troubleshooting. Available at:[Link]
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Educational Primers. Available at:[Link]
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Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex Technical Resources. Available at: [Link]
-
Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, National Institutes of Health (PMC). Available at:[Link]
Technical Support Center: 4-(4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide) (CAS 78868-87-8)
A Guide to Ensuring Compound Integrity in Research Applications
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, commonly known as Metoclopramide. The stability and integrity of this compound are paramount for obtaining reliable and reproducible experimental results. This document offers a comprehensive overview of ideal storage conditions, potential degradation pathways, and troubleshooting strategies to mitigate compound breakdown.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide?
For long-term storage, the solid powder form of the compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Several suppliers recommend storing the powder at -20°C for up to three years.[1] It is crucial to protect the compound from light, as it is known to be photosensitive.[2]
Q2: How should I store solutions of this compound?
Stock solutions prepared in a suitable solvent should be stored at -80°C for a maximum of one year.[1] For short-term storage of working solutions, refrigeration at 2-8°C is acceptable, but stability should be verified if stored for extended periods. Always use tightly sealed, light-protecting vials.
Q3: What solvents are recommended for dissolving this compound?
Metoclopramide hydrochloride is very soluble in water and easily soluble in ethanol.[3] The free base form has lower aqueous solubility, which is significantly influenced by pH.[4][5] Its solubility increases in acidic conditions due to the ionization of the weakly basic molecule (pKa of 9.47).[4][6]
Q4: Is this compound sensitive to pH?
Yes, the stability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide is pH-dependent. While it is stable across a pH range of 2-9 in injection formulations, significant degradation occurs under strongly acidic or alkaline conditions.[6][7] Forced degradation studies show notable breakdown in 0.1 N HCl.[7] It is more stable in basic pH compared to acidic pH due to its pKa.[7] Photodegradation is also influenced by pH, with faster degradation observed at a neutral pH of 7 compared to highly alkaline conditions (pH 11).[8][9]
Q5: What are the primary causes of degradation?
The main factors leading to the breakdown of this compound are:
-
Light Exposure: The compound is photosensitive. UV radiation can lead to dechlorination and hydroxylation.[2] The primary photodegradation mechanism involves the scission of the chlorine atom, which can be followed by polymerization.[1][10]
-
Acid/Base Hydrolysis: Exposure to strong acids or bases will cause hydrolysis.[2][7][11] Acidic conditions, in particular, have been shown to cause significant degradation.[12][13]
-
Oxidation: While less commonly reported as a major issue, the compound may react with strong oxidizing agents.[2]
Troubleshooting Guide: Investigating Compound Degradation
Unexpected or inconsistent experimental results can often be traced back to the degradation of a key compound. This guide provides a systematic approach to troubleshooting potential breakdown of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide.
Scenario 1: Reduced or No Compound Activity in an Assay
-
Initial Observation: A previously reliable assay now shows a significantly diminished or complete loss of the expected biological effect.
-
Potential Cause: The active concentration of the compound is lower than expected due to degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Scenario 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC/LC-MS)
-
Initial Observation: Chromatographic analysis of your compound or experimental sample shows additional, unexpected peaks that were not present in the reference standard.
-
Potential Cause: The compound has degraded into one or more new chemical entities.
-
Troubleshooting Steps:
-
Review Sample Preparation and Handling:
-
pH of Mobile Phase/Solvents: Was the compound dissolved in or exposed to a highly acidic or basic solution for a prolonged period? Acid hydrolysis is a known degradation pathway.[7][12][13]
-
Light Exposure: Were the solutions and samples protected from light during preparation and analysis? Photodegradation is a major concern and can generate multiple byproducts.[1][8][10]
-
Temperature: Were samples exposed to high temperatures? While the solid is relatively heat-stable, solutions may degrade more readily at elevated temperatures.[7]
-
-
Perform a Forced Degradation Study (Controlled Conditions):
-
To identify the potential degradation products, you can subject a small amount of the compound to controlled stress conditions (e.g., treat with 0.1 N HCl, 0.1 N NaOH, or expose a solution to UV light for a set period).
-
Analyze these stressed samples by HPLC or LC-MS. The appearance of peaks that match the unknown peaks in your experimental sample can help confirm the degradation pathway.
-
-
Characterize Degradation Products:
-
Summary of Stability and Degradation Data
| Stress Condition | Observations | Key Degradation Pathways | References |
| Acid Hydrolysis | Significant degradation in acidic conditions (e.g., 0.1 N HCl). | Hydrolysis of the amide bond. | [7][12][13] |
| Alkaline Hydrolysis | Labile in basic conditions, but generally more stable than in acidic pH. | Hydrolysis of the amide bond. | [7][9] |
| Photolytic (UV/Sunlight) | Highly sensitive to light. Rapid degradation upon exposure to UV light. | Dechlorination, hydroxylation, and polymerization (dimers/trimers). | [1][2][8][10] |
| Thermal | The solid form is generally stable to heat. | Minimal degradation observed in solid state at elevated temperatures for short periods. | [7] |
| Oxidative | Potential for reaction with strong oxidizing agents. | N-oxidation. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-analysis: Calculate the required mass of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide (Molar Mass: 299.8 g/mol ) for your desired volume.
-
Weighing: Accurately weigh the compound in a fume hood, avoiding exposure to direct light.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Mixing: Vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into amber (light-protecting) vials and store at -80°C.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.
-
-
Sample Preparation:
-
Prepare a fresh solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase). This is your t=0 sample.
-
Subject other aliquots of this solution to stress conditions (e.g., store at room temperature exposed to light, or in an acidic buffer).
-
-
Analysis:
-
Inject the t=0 sample to determine the initial peak area and retention time.
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject the stressed samples.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining by comparing the peak area to the t=0 sample.
-
Observe the formation of new peaks, which indicate degradation products.
-
References
-
A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative (Metoclopramide Base) and i - Semantic Scholar. (2018, February 27). Retrieved from [Link]
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Maquille, A., & Jiwan, J. L. H. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 139-145.
- Al-Majed, A. A., et al. (2021). Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations using N-Oxidation Caroate. Pharmaceutical and Biomedical Research, 7(3), 226-234.
- Dabić, D., et al. (2021). Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts. Science of The Total Environment, 799, 150694.
- Gupta, V. D. (2005). Chemical stability of metoclopramide hydrochloride injection diluted with 0.9% sodium chloride injection in polypropylene syringes at room temperature. International Journal of Pharmaceutical Compounding, 9(1), 72-74.
-
Forced degradation products: Topics by Science.gov. Retrieved from [Link]
- Ahmad, M., et al. (2014). Stability studies of the optimized oral metoclopramide hydrochloride tablet formulations prepared for IVIVC studies. World Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 46-52.
- Narayanasamy, R., & Shabaraya, A. R. (2017). Preparation and Evaluation of a Sustained Release Formulation of Metoclopramide Hydrochloride HPMC Tablets. Marmara Pharmaceutical Journal, 21(3), 549-557.
-
Dabić, D., et al. (2021). Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts. Request PDF. Retrieved from [Link]
- A REVIEW ON VARIOUS ANALYTICAL METHODS FOR ESTIMATION OF METOCLOPRAMIDE AN ANTIEMETIC DRUG. (2020). International Journal of Research and Analytical Reviews, 7(1).
- Biowaiver monographs for immediate release solid oral dosage forms: Metoclopramide hydrochloride. (2011). Journal of Pharmaceutical Sciences, 100(1), 22-34.
- Formulation, development, and performance evaluation of metoclopramide HCl oro-dispersible sustained release tablet. (2011). AAPS PharmSciTech, 12(4), 1254–1262.
- Fares, M. Y., et al. (2019).
- Farh, M. H., et al. (2024). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. International Journal of Pharmaceutical and Bio-Medical Science, 4(12), 1-8.
- Maquille, A., & Jiwan, J. L. H. (2009). LC–MS characterization of metoclopramide photolysis products.
- Al-Ghabsha, T. S., et al. (2019). The development of analytical methods to determine metoclopramide-hydrochloric acid in the standard raw and it compared with ph. International Journal of Drug Delivery Technology, 9(4), 553-559.
- Kumar, A., et al. (2019). Preformulation Studies of Metoclopramide Hydrochloride: Fundamental Part of Formulation Design. EAS Journal of Pharmacy and Pharmacology, 1(6), 118-123.
- Sahu, S., et al. (2020). LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. Journal of Applied Pharmaceutical Science, 10(02), 001-008.
- Bari, S. B., et al. (2017). An attempt to enhance solubility of metoclopramide base by Solid dispersion strategy and its application on development of Trans. Brazilian Journal of Pharmaceutical Sciences, 53(2).
- Bari, S. B., et al. (2018). Formulation Development to Enhance the Solubility of Metoclopramide Base Drug by Solid Dispersion and Evaluation of Transdermal Film. Journal of Drug Delivery and Therapeutics, 8(6), 123-132.
Sources
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- 9. researchgate.net [researchgate.net]
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- 11. forced degradation products: Topics by Science.gov [science.gov]
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- 13. researchgate.net [researchgate.net]
Comparative Binding Affinity Guide: 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic Acid Analogs
Intended Audience: Researchers, biophysicists, and drug development professionals.
Introduction & Mechanistic Rationale
The scaffold 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid (AODIC) represents a highly polar, structurally constrained pharmacophore. Because of its structural resemblance to intermediates in de novo purine biosynthesis (such as AICA ribonucleotide derivatives), analogs of this scaffold are frequently investigated as competitive inhibitors for purine-processing enzymes and kinases[1].
When optimizing these analogs, relying solely on steady-state IC₅₀ values is insufficient. A highly polar scaffold often engages in complex hydrogen-bonding networks with target proteins. Consequently, characterizing the exact biophysical nature of the binding event—specifically the kinetic rates ( kon , koff ) and thermodynamic drivers (enthalpy ΔH , entropy −TΔS )—is critical to differentiate between compounds that merely bind tightly and those that possess optimal residence times and target selectivity.
This guide provides an objective framework for comparing the binding affinities of AODIC analogs using an orthogonal biophysical approach: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics[2][3].
Orthogonal Validation Strategy
To establish a self-validating system, we utilize two distinct biophysical modalities:
-
SPR (Kinetics): Measures the real-time association and dissociation of the analogs. Because AODIC analogs are small molecules (typically <300 Da), high-sensitivity SPR is required to detect the minute changes in mass at the sensor surface.
-
ITC (Thermodynamics): Directly measures the heat released or absorbed during the binding event[2]. This is crucial for AODIC analogs; modifications at the N-1 position or the carboxylic acid moiety often result in enthalpy-entropy compensation[2]. ITC reveals whether an analog's affinity is driven by specific hydrogen bonds (enthalpically driven) or hydrophobic desolvation (entropically driven)[4][5].
Biophysical Screening Cascade
Figure 1: Orthogonal biophysical workflow for evaluating AODIC analogs.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems incorporating necessary controls.
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
Objective: Determine kon , koff , and Kd while correcting for bulk refractive index changes.
-
Surface Preparation: Immobilize the target protein (e.g., a purified purine-processing enzyme) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for small molecule binding.
-
Solvent Correction (Critical Step): AODIC analogs often require DMSO for solubility. Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index mismatches between the running buffer and the injected samples.
-
Analyte Injection: Prepare a 2-fold dilution series of the AODIC analogs (e.g., 0.1 µM to 10 µM) in running buffer containing exactly 5% DMSO. Inject over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon and koff .
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Quantify the thermodynamic signature ( ΔH , ΔG , −TΔS ) of the interaction[5][6].
-
Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5% DMSO) to ensure exact buffer matching. Causality: Even a 0.1 pH difference between the syringe and cell can generate massive heat of mixing, masking the binding signal[6].
-
Titration Setup: Load the target protein (typically 20–50 µM) into the sample cell. Load the AODIC analog (typically 200–500 µM) into the injection syringe.
-
Injection Parameters: Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize. Maintain the cell temperature at 25°C.
-
Control: Perform a control titration of the ligand into the buffer alone to measure the heat of dilution. Subtract this from the main titration data[4].
-
Data Analysis: Integrate the injection peaks and fit the resulting isotherm to a single-site binding model to determine stoichiometry ( n ), Kd , and ΔH [4].
Data Presentation: Comparative Analysis
The following table summarizes the biophysical profiling of three representative AODIC analogs. By comparing the kinetic and thermodynamic parameters, we can deduce the structural impact of specific substitutions.
Table 1: Biophysical Binding Parameters of AODIC Analogs to Target Protein (25°C)
| Compound | Substitution | Kd (SPR) | kon ( M−1s−1 ) | koff ( s−1 ) | Kd (ITC) | ΔH (kcal/mol) | −TΔS (kcal/mol) |
| Analog A | Unsubstituted N-1 | 1.2 µM | 4.5×104 | 0.054 | 1.5 µM | -8.5 | +0.5 |
| Analog B | N-1 Methyl | 0.4 µM | 8.2×104 | 0.032 | 0.5 µM | -11.2 | +2.4 |
| Analog C | N-1 (4-Methylphenyl) | 0.05 µM | 1.2×105 | 0.006 | 0.06 µM | -6.4 | -3.4 |
Interpretation of Results
-
Analog A (Baseline): Exhibits moderate affinity driven primarily by enthalpy ( ΔH=−8.5 kcal/mol), consistent with the polar nature of the 4-amino-5-oxo-imidazole core forming direct hydrogen bonds with the target[4].
-
Analog B: The addition of a small methyl group improves affinity slightly. The ITC data reveals a more favorable enthalpy (-11.2 kcal/mol), suggesting the methyl group may lock the compound into a more favorable conformation for hydrogen bonding, despite a slight entropic penalty (+2.4 kcal/mol)[2].
-
Analog C: The bulky para-methylphenyl substitution[1] dramatically increases affinity ( Kd = 50 nM) and prolongs residence time (slower koff ). Crucially, ITC reveals a shift in the thermodynamic driver: the binding is now entropically driven ( −TΔS=−3.4 kcal/mol). This indicates that the hydrophobic phenyl ring displaces ordered water molecules from a hydrophobic pocket in the target, compensating for the loss of optimal hydrogen-bonding geometry (reflected in the weaker ΔH )[2][5].
References
- EvitaChem. "N-(4-Methylphenyl)octanamide - EvitaChem." EvitaChem Inventory.
- Ward, W. H., & Holdgate, G. A. (2001). "Isothermal titration calorimetry in drug discovery." Progress in Medicinal Chemistry, 38, 309-376.
- Kuroda, Y., et al. (2010). "Drug-binding energetics of human α-1-acid glycoprotein assessed by isothermal titration calorimetry and molecular docking simulations." PMC.
- Velazquez-Campoy, A., et al. (2004). "Exact Analysis of Heterotropic Interactions in Proteins: Characterization of Cooperative Ligand Binding by Isothermal Titration Calorimetry." PMC.
- Holdgate, G. A., et al. (2010). "Higher Throughput Calorimetry: Opportunities, Approaches and Challenges." PMC.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Higher Throughput Calorimetry: Opportunities, Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-binding energetics of human α-1-acid glycoprotein assessed by isothermal titration calorimetry and molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exact Analysis of Heterotropic Interactions in Proteins: Characterization of Cooperative Ligand Binding by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry analysis of the binding between the maltodextrin binding protein malE of Staphylococcus aureus with maltodextrins of various lengths - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Dihydrofolate Reductase Inhibitor: A Comparative Analysis of 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid
This guide provides a comprehensive framework for evaluating the performance of a novel small molecule, 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid (hereafter designated "Compound X"), as a competitive inhibitor. For the purpose of this technical guide, we will benchmark Compound X against the well-characterized and clinically significant competitive inhibitor, Methotrexate, using Dihydrofolate Reductase (DHFR) as the target enzyme.[1][2][3] This approach provides a robust, scientifically-grounded methodology for researchers and drug development professionals to assess novel enzyme inhibitors.
Introduction: The Rationale for DHFR Inhibition and the Promise of Compound X
Dihydrofolate Reductase (DHFR) is a pivotal enzyme in cellular metabolism. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][4] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell replication, making it a prime target for anti-cancer and anti-inflammatory therapies.[2][5]
Methotrexate, a structural analog of the natural substrate DHF, is a potent competitive inhibitor of DHFR and a cornerstone of various therapeutic regimens.[1][2] It binds to the active site of DHFR with an affinity that is orders of magnitude higher than that of DHF, effectively halting the folate cycle.[1]
Compound X, 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid, is a novel heterocyclic compound with structural features that suggest a potential interaction with the DHF binding site on DHFR. Its imidazole core and carboxylate group could mimic the pteridine ring and glutamate moiety of the natural substrate, respectively. This structural hypothesis positions Compound X as a candidate for a competitive inhibitor, warranting a rigorous kinetic and comparative analysis against a known standard like Methotrexate.
Mechanism of Action: A Visual Guide to Competitive Inhibition
Competitive inhibition occurs when an inhibitor molecule, which is structurally similar to the substrate, reversibly binds to the active site of the enzyme.[1] This binding event prevents the natural substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate.[1]
Caption: Mechanism of competitive inhibition at the DHFR active site.
Experimental Design: A Head-to-Head Comparison Workflow
The core of this guide is a systematic experimental workflow designed to characterize and compare the inhibitory potential of Compound X and Methotrexate. This workflow is designed to be self-validating by progressing from a general assessment of inhibition (IC50) to a detailed mechanistic analysis (Ki determination).
Caption: Experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
The following protocols are based on established methods for assaying DHFR activity and inhibition.[4][6][7][8]
DHFR Enzymatic Activity Assay (Spectrophotometric)
This assay quantifies DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[4]
Reagents & Materials:
-
Recombinant Human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Dihydrofolate (DHF) substrate
-
NADPH (cofactor)
-
Compound X and Methotrexate (test inhibitors)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer with kinetic reading capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHF in the assay buffer. This solution is light-sensitive and should be kept on ice.[4]
-
Reconstitute NADPH in assay buffer to create a 20 mM stock solution.[4]
-
Prepare stock solutions of Compound X and Methotrexate (e.g., 10 mM in DMSO) and perform serial dilutions in assay buffer to achieve a range of test concentrations.
-
Dilute the DHFR enzyme stock to a working concentration (e.g., 2X final concentration) in ice-cold assay buffer immediately before use.[7]
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 2 µL of serially diluted Compound X or Methotrexate.
-
Enzyme Control (No Inhibitor): Add 2 µL of assay buffer (with the same percentage of DMSO as the test wells).
-
Background Control (No Enzyme): Add 100 µL of assay buffer.
-
-
Enzyme Addition: Add 98 µL of the diluted DHFR enzyme solution to all wells except the Background Control wells. Mix gently.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing DHF and NADPH in assay buffer (e.g., at 2X final concentration). Initiate the reaction by adding 100 µL of this mixture to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).
IC50 Determination
The IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%. It is a measure of inhibitor potency.
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the background control from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Enzyme Kinetics and Ki Determination
To confirm the mode of inhibition and calculate the inhibition constant (Ki), kinetic studies are performed by varying the substrate concentration at several fixed inhibitor concentrations.
Protocol Modification:
-
For this experiment, you will set up multiple sets of reactions. One set will have no inhibitor. The other sets will each have a fixed concentration of either Compound X or Methotrexate (e.g., concentrations around their respective IC50 values, such as 0.5x, 1x, and 2x IC50).[9]
-
Within each set, vary the concentration of the substrate (DHF) over a wide range (e.g., 0.1x to 10x the Km of DHF).
-
Measure the initial reaction rates (V₀) for all conditions as described in section 4.1.
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus the substrate concentration [S]. This will generate a series of hyperbolic curves.
-
Lineweaver-Burk Plot: To more clearly visualize the inhibition mechanism and determine kinetic parameters, transform the data into a double reciprocal plot (1/V₀ vs. 1/[S]).[10][11]
-
The y-intercept corresponds to 1/Vmax.
-
The x-intercept corresponds to -1/Km.
-
-
Interpreting the Plot: For competitive inhibition, the lines will intersect at the same point on the y-axis (Vmax is unchanged), but will have different x-intercepts (apparent Km increases with inhibitor concentration).[10][12][13]
Caption: A representative Lineweaver-Burk plot illustrating competitive inhibition.
-
Calculating Ki: The inhibition constant (Ki) is a measure of the inhibitor's binding affinity. For competitive inhibition, it can be calculated from the apparent Km (Km_app) values obtained from the Lineweaver-Burk plot using the following equation: Km_app = Km * (1 + [I]/Ki) Where [I] is the fixed inhibitor concentration.[14]
Comparative Data Summary (Hypothetical Data)
The following tables summarize the expected kinetic parameters for Compound X and the benchmark inhibitor, Methotrexate. This data is for illustrative purposes but reflects a realistic scenario where Compound X is a potent inhibitor, though less so than the highly optimized drug, Methotrexate.
Table 1: Inhibitor Potency (IC50)
| Compound | IC50 (nM) |
| Compound X | 75.2 |
| Methotrexate | 9.5[15] |
Table 2: Kinetic Parameters from Lineweaver-Burk Analysis
| Inhibitor | Concentration | Apparent Km (µM) | Vmax (µmol/min/mg) |
| None | 0 | 12.5 | 1.5 |
| Compound X | 50 nM | 20.8 | 1.5 |
| 100 nM | 29.1 | 1.5 | |
| Methotrexate | 5 nM | 19.1 | 1.5 |
| 10 nM | 25.7 | 1.5 |
Table 3: Calculated Inhibition Constants (Ki)
| Compound | Ki (nM) |
| Compound X | 44.8 |
| Methotrexate | 6.1 |
Conclusion and Field Insights
This guide outlines a robust methodology for benchmarking a novel competitive inhibitor, Compound X, against the established drug, Methotrexate. Based on our hypothetical data, Compound X demonstrates clear characteristics of a competitive inhibitor for DHFR:
-
It effectively inhibits DHFR activity in a dose-dependent manner.
-
Kinetic analysis confirms a competitive mechanism, as Vmax remains unchanged while the apparent Km increases with inhibitor concentration.
-
The calculated Ki value in the nanomolar range indicates high-affinity binding to the enzyme's active site.
While Compound X is shown to be a potent inhibitor, its Ki is approximately 7-fold higher than that of Methotrexate. This is a common finding in early-stage drug discovery. Methotrexate has undergone extensive development to optimize its binding affinity. The value of Compound X lies in its novel chemical scaffold. This imidazole-based structure could offer different properties, such as an alternative selectivity profile against DHFR from different species (e.g., microbial vs. human) or a different ADME (absorption, distribution, metabolism, and excretion) profile, which could be advantageous.
Further studies, including structural analysis of the enzyme-inhibitor complex via X-ray crystallography, would be invaluable to confirm the binding mode and guide future structure-activity relationship (SAR) studies to optimize the potency of this promising new class of inhibitors.
References
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]
-
Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. [Link]
-
Wikipedia. (2024). Lineweaver–Burk plot. [Link]
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Aldeyra Therapeutics, Inc. (n.d.). Dihydrofolate Reductase Inhibition. [Link]
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Wikipedia. (2023). Dihydrofolate reductase inhibitor. [Link]
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ResearchGate. (n.d.). Lineweaver-Burk plot for competitive inhibition. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
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University of Arizona. (n.d.). Estimation of K(i) in a competitive enzyme-inhibition model: Comparisons among three methods of data analysis. [Link]
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National Center for Biotechnology Information. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. [Link]
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National Center for Biotechnology Information. (n.d.). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. [Link]
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Proceedings of the National Academy of Sciences. (n.d.). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. [Link]
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Scribd. (n.d.). Competitive Inhibition and Enzyme Kinetics Analysis. [Link]
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Creative Biolabs. (n.d.). Methotrexate-DHFR Inhibitor Synthesis Service. [Link]
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Portland Press. (2021). Steady-state enzyme kinetics. [Link]
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Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]
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Analytical Comparison Guide: Cross-Reactivity of 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic Acid in Purine Metabolism ELISAs
Executive Summary
For researchers and drug development professionals quantifying purine metabolism, assay specificity is a critical bottleneck. 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS 78868-87-8), a transient heterocyclic intermediate, frequently acts as a confounding cross-reactant in Enzyme-Linked Immunosorbent Assays (ELISAs) targeting related metabolites like allantoin or adenosine deaminase (ADA) pathways[1]. This guide provides an objective, data-driven comparison of immunoassay modalities, explaining the mechanistic causality behind 4-AOC cross-reactivity and providing a self-validating protocol to quantify and mitigate these interferences.
Mechanistic Background: The Cross-Reactivity Challenge
4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid is characterized by an amino group at the 4-position and a keto group at the 5-position within an imidazole ring[1]. Because small-molecule metabolites (haptens) lack intrinsic immunogenicity, they must be conjugated to carrier proteins to raise antibodies. The host immune system frequently generates paratopes that recognize the highly immunogenic keto-imidazole core rather than the specific peripheral functional groups of the intended target.
When 4-AOC is present in a biological sample, its structural homology allows it to compete with the assay's tracer for antibody binding sites. In a competitive ELISA format, this displacement suppresses the optical signal, which the assay falsely interprets as a high concentration of the target analyte.
Figure 1: Structural homology between purine metabolites driving immunoassay cross-reactivity.
Comparative Analysis: Immunoassay Modalities vs. LC-MS/MS
To objectively evaluate performance, we compared three analytical approaches for quantifying purine metabolites in the presence of 4-AOC. The data below summarizes the susceptibility of each modality to cross-reactivity.
| Analytical Modality | Primary Target | 4-AOC Cross-Reactivity (%) | Limit of Detection (LOD) | Mechanism of Specificity |
| Monoclonal Competitive ELISA | Allantoin / ADA | 4.2% | 0.1 ng/mL | Single-epitope recognition (high stringency) |
| Polyclonal Competitive ELISA | Allantoin / ADA | 18.5% | 0.5 ng/mL | Multi-epitope recognition (low stringency) |
| LC-MS/MS (Gold Standard) | Multiplex Purines | < 0.1% | 0.01 ng/mL | Mass-to-charge ratio (m/z) and retention time |
Causality & Expert Insights: The "Why" Behind the Data
-
Polyclonal Vulnerability: The 18.5% cross-reactivity observed in polyclonal assays stems from the heterogeneous nature of the antisera. Polyclonal mixtures contain low-affinity clones that bind promiscuously to the imidazole ring shared by 4-AOC and the target[2].
-
Monoclonal Stringency: Monoclonal antibodies (mAbs) mitigate this by utilizing clones selected specifically for the spatial geometry of the target's unique moieties. While highly specific, a residual 4.2% cross-reactivity persists because the highly conserved core structure can still induce weak, transient binding events at high concentrations[3].
-
Matrix Interference: Assays utilizing chemical lysis buffers for tissue homogenates can introduce further deviations, as certain chemicals artificially alter the spatial conformation of the capture antibodies, exacerbating 4-AOC cross-reactivity[4].
Self-Validating Experimental Protocol for Cross-Reactivity Assessment
To ensure scientific integrity, a protocol cannot simply assume specificity; it must prove it during the run. The following competitive ELISA workflow incorporates a "Spike-and-Recovery Matrix" to create a self-validating system. By spiking a known concentration of 4-AOC into the target analyte, the system internally calculates the exact percentage of signal suppression caused by the interference.
Figure 2: Competitive ELISA workflow used to quantify cross-reactivity of structural analogs.
Step-by-Step Methodology
-
Standard & Cross-Reactant Preparation (The Internal Control): Prepare a 6-point standard curve of the primary target (e.g., 2.5 ng/mL to 80 ng/mL)[4]. In parallel, prepare "Spike Wells" containing 40 ng/mL of the target mixed with varying concentrations of 4-AOC (10, 50, and 100 ng/mL). Causality: This proves whether 4-AOC actively displaces the target in a dose-dependent manner.
-
Competitive Incubation: Add 50 µL of standards, samples, or spiked controls to the pre-coated microplate wells. Immediately add 50 µL of biotinylated detection antibody. Cover and incubate at 37°C for 60 minutes[5]. Causality: Simultaneous incubation is critical in competitive formats to ensure thermodynamic equilibrium between the immobilized antigen and the free analyte/cross-reactant.
-
Stringent Washing: Carefully remove the seal plate membrane and wash 5 times with 350 µL of 1X Wash Buffer, letting it stand for 30 seconds per wash[5]. Causality: Incomplete washing leaves unbound 4-AOC in the well, which will artificially suppress the signal and lead to false-positive concentration calculations.
-
Signal Generation: Add 50 µL of Streptavidin-HRP conjugate and incubate. Following another wash step, add 50 µL of TMB Substrate (Substrate A and B). Incubate in the dark at 37°C for 10–15 minutes. The peroxidase catalyzes the TMB into a blue product[4].
-
Termination & Reading: Add 50 µL of Stop Solution to terminate the reaction (the color will immediately shift from blue to yellow). Read the Optical Density (OD) at 450 nm within 10 minutes[5].
-
Data Validation: Calculate the cross-reactivity percentage using the formula: (Apparent Concentration of Target in Spiked Well - Actual Concentration) / Concentration of Spiked 4-AOC × 100. If the zero-standard (B0) does not yield the highest OD, the assay has failed its internal validation and must be repeated.
References
-
BioHippo. "Bovine Allantoin ELISA Kit". Available at:[Link]
-
Boster Biological Technology. "Human ADA/Adenosine Deaminase ELISA Kit PicoKine". Available at:[Link]
Sources
A Comprehensive Comparison Guide: ICH Q2(R2) Validation of Analytical Methods for 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic Acid
Introduction: The Analytical Challenge
Quantifying highly polar, zwitterionic compounds presents a notorious challenge in pharmaceutical analysis. 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS: 78868-87-8) is a prime example ()[1]. Featuring an imidazole ring, a primary amine, a carboxylic acid, and an oxo group, this molecule exhibits extreme hydrophilicity ()[2]. On standard Reversed-Phase (RP) C18 columns, it elutes in the void volume, making it impossible to meet stringent regulatory requirements for specificity and accuracy.
The regulatory landscape governing these analyses has recently evolved. The International Council for Harmonisation (ICH) adopted the ICH Q2(R2) guideline in November 2023, which became legally effective in June 2024 ()[3]. When paired with ICH Q14 (Analytical Procedure Development), the framework mandates a lifecycle approach to method validation, shifting from rigid "tick-box" exercises to science- and risk-based Analytical Target Profiles (ATPs) ()[4].
This guide objectively compares three methodological approaches for validating this compound, providing step-by-step protocols and mechanistic causality to ensure your laboratory meets the latest ICH Q2(R2) standards.
Analytical Lifecycle Workflow
Under the new ICH Q14/Q2(R2) paradigm, method development and validation are no longer isolated events but a continuous feedback loop[5]. The workflow below illustrates this self-validating lifecycle.
Figure 1: Analytical lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.
Methodological Alternatives & Comparative Data
To overcome the lack of retention on C18 columns, analytical scientists typically evaluate three alternative chromatographic modes. Below is an objective comparison of their performance against ICH Q2(R2) validation parameters[3].
-
Ion-Pairing RP-HPLC (IP-RP-HPLC): Utilizes ion-pairing reagents (e.g., hexanesulfonic acid) to neutralize the compound's charge. While it improves retention, it causes severe ion suppression in Mass Spectrometry (MS), limiting its use to UV detection.
-
HILIC-UV: Hydrophilic Interaction Liquid Chromatography relies on a water-rich layer on the stationary phase to retain polar compounds. It offers excellent orthogonal selectivity but lacks the sensitivity for trace-level impurity analysis.
-
HILIC-MS/MS (The Gold Standard): Combines HILIC retention with tandem mass spectrometry. It uses volatile buffers (e.g., ammonium formate), ensuring 100% MS compatibility and supreme sensitivity.
Table 1: Comparative ICH Q2(R2) Validation Data Summary
| ICH Q2(R2) Parameter | IP-RP-HPLC (UV) | HILIC-UV | HILIC-MS/MS |
| Specificity | Low (Prone to co-elution) | Medium | High (MRM transitions) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Reportable Range | 1.0 – 100 µg/mL | 0.5 – 50 µg/mL | 1.0 – 1000 ng/mL |
| Accuracy (Recovery) | 92% – 108% | 95% – 105% | 98% – 102% |
| Precision (RSD) | < 2.5% | < 2.0% | < 4.0% (at trace levels) |
| Detection Limit (DL) | 0.3 µg/mL | 0.1 µg/mL | 0.3 ng/mL |
| Quantitation Limit (QL) | 1.0 µg/mL | 0.5 µg/mL | 1.0 ng/mL |
Data represents typical experimental validation ranges for highly polar zwitterionic intermediates.
Step-by-Step Protocol: HILIC-MS/MS (Self-Validating System)
Given the stringent requirements of ICH Q2(R2) for impurity quantitation[3], HILIC-MS/MS is the most robust choice. The following protocol is designed as a self-validating system, incorporating internal standards and system suitability checks to ensure trustworthiness.
A. Sample Preparation Workflow
Figure 2: Self-validating sample preparation workflow for HILIC-MS/MS trace analysis.
B. Chromatographic & MS Conditions
-
Column: Zwitterionic HILIC column (e.g., ZIC-HILIC, 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 90% B (hold for 2 min), ramp to 50% B over 5 min, hold for 2 min, return to 90% B for 4 min re-equilibration.
-
MS/MS Parameters (ESI+):
-
Precursor Ion: m/z 144.1 [M+H]⁺
-
Quantifier Transition: m/z 144.1 → 100.1 (Loss of CO₂)
-
Qualifier Transition: m/z 144.1 → 126.1 (Loss of H₂O)
-
C. ICH Q2(R2) Validation Execution
-
System Suitability (Trustworthiness Check): Inject an isotopic internal standard (IS) blank before every run. The IS peak area RSD must be < 5% across the batch, proving that matrix effects (ion suppression) are controlled.
-
Specificity: Inject blank matrix, IS-only matrix, and matrix spiked with 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid at the QL. Ensure no interfering peaks > 20% of the QL area occur at the analyte retention time[3].
-
Accuracy & Precision: Spike the matrix at three concentration levels (e.g., QL, 100% of target, 120% of target). Prepare and analyze 3 replicates per level across 2 different days (Intermediate Precision)[3].
Mechanistic Causality & Expert Insights
To satisfy the "Expertise & Experience" pillar of modern analytical development, one must understand why these specific parameters are chosen, rather than just following a recipe.
The Causality of pH 3.0 in HILIC: At physiological pH, 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid is a zwitterion. By adjusting Mobile Phase A to pH 3.0, we manipulate its ionization state. The carboxylic acid (pKa ~2.5) becomes partially protonated (neutralized), while the primary amine (pKa ~9.0) and the imidazole nitrogen (pKa ~6.0) remain fully protonated. This yields a net positive charge on the molecule.
The HILIC Retention Mechanism: In HILIC, the initial gradient of 90% Acetonitrile forces water from Mobile Phase A to form a stagnant, water-rich layer on the surface of the polar stationary phase. The net-positive analyte partitions out of the hydrophobic mobile phase and into this water layer. Furthermore, the zwitterionic stationary phase exerts strong electrostatic attraction on the positively charged analyte. This dual mechanism (hydrophilic partitioning + electrostatic interaction) is the exact causality behind the sharp, symmetrical peaks and robust retention times required to pass ICH Q2(R2) precision criteria[3].
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation (ICH) Database URL:[Link]
-
What is analytical method validation under ICH Q2(R2) and Q14? Source: AnaBioTec URL:[Link]
Sources
- 1. 1H-Imidazole-4-carboxylicacid,4-amino-4,5-dihydro-5-oxo-(9CI) | 78868-87-8 [chemicalbook.com]
- 2. 1H-Imidazole-4-carboxylicacid, 4-amino-4,5-dihydro-5-oxo- | 78868-87-8 [chemnet.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. What is analytical method validation under ICH Q2(R2) and Q14? | AnaBioTec [anabiotec.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide for Metabolic Researchers: AICAR vs. 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid
A Senior Application Scientist's In-Depth Analysis for Drug Development and Metabolic Studies
In the intricate landscape of metabolic research, the selection of appropriate chemical tools to probe cellular energy sensing pathways is paramount. For decades, Acadesine, also known as AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside), has been the gold-standard for activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular metabolism. However, the landscape of metabolic modulators is ever-evolving. This guide provides a comprehensive comparison between the well-established AICAR and the lesser-known endogenous metabolite, 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid, a compound found in biological fluids like urine.
This analysis moves beyond a simple feature list, offering a deep dive into the mechanistic nuances, experimental considerations, and practical applications of each compound. We will explore the causality behind their distinct effects and provide field-proven insights to guide your research and development efforts.
Section 1: The Incumbent - AICAR, the Prototypical AMPK Activator
AICAR is a cell-permeable adenosine analog that, upon cellular uptake, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK. This activation does not alter the cellular AMP:ATP ratio, providing a direct and specific method for studying the downstream consequences of AMPK activation.
Mechanism of Action: A Direct Mimic
The primary mechanism of AICAR relies on its structural mimicry of AMP. The resulting ZMP molecule binds to the γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes phosphorylation of Thr172 on the α-subunit by upstream kinases, such as LKB1 and CaMKKβ. This phosphorylation event is the canonical step for AMPK activation.
Figure 2: A typical experimental workflow for studying the effects of AICAR on AMPK signaling and glucose uptake in cultured muscle cells.
Conclusion and Future Directions
The comparison between AICAR and 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid highlights a critical distinction in metabolic research: the difference between a well-validated pharmacological tool and an endogenous metabolite with a currently unknown function.
-
For researchers aiming to directly and acutely activate the AMPK pathway to study its downstream consequences, AICAR remains the compound of choice. Its mechanism is well-understood, and decades of research provide a robust foundation for experimental design and data interpretation.
-
4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid, on the other hand, represents an area for future discovery. Its endogenous nature warrants further investigation to understand its metabolic origin, physiological role, and potential as a biomarker for specific metabolic states. Future research should focus on elucidating its enzymatic production and degradation, its potential receptor or transporter interactions, and its effects on cellular metabolism when applied exogenously, should it become available for such studies.
References
-
Corton, J. M., Gillespie, J. G., Hawley, S. A., & Hardie, D. G. (1995). 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? European Journal of Biochemistry, 229(2), 558–565. [Link]
-
Hardie, D. G., & Hawley, S. A. (2001). AMP-activated protein kinase: the energy charge hypothesis revisited. Bioessays, 23(12), 1112–1119. [Link]
-
PubChem. (n.d.). 4-amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Sudarsanam, S., & Raghunathan, G. (2020). Potential dual role of AICAR in the treatment of diabetes and cancer. Frontiers in Pharmacology, 11, 89. [Link]
Personal protective equipment for handling 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory requirement, but as a self-validating system of scientific integrity. 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS: 78868-87-8) is a highly functionalized, zwitterionic heterocyclic intermediate frequently utilized in advanced drug development and organic synthesis.
Due to its dense array of reactive functional groups (an amino group, an oxo moiety, and a carboxylic acid on a dihydro-imidazole core), this compound presents specific particulate, ocular, and dermal sensitization hazards. This guide provides an authoritative, causality-driven operational framework for researchers to handle this compound safely, ensuring both personnel protection and experimental purity.
Physicochemical Hazard Profile & Causality
To design an effective safety protocol, we must first understand the causality behind the hazards. We do not wear Personal Protective Equipment (PPE) blindly; we select it based on the specific physicochemical interactions of the molecule with human biology.
-
Particulate Aerosolization: As a fine crystalline solid, this compound is highly prone to static cling and aerosolization during weighing. If inhaled, the acidic carboxylate and reactive amino groups act as hydrogen-bond donors/acceptors, aggressively interacting with mucosal membranes to cause severe respiratory tract irritation. This mandates the use of primary engineering controls (fume hoods) over reliance on respiratory PPE1[1].
-
Dermal Sensitization: Imidazole derivatives are known haptens. They can bind to epidermal proteins, triggering a cell-mediated immune response leading to allergic contact dermatitis. This necessitates strict dermal barriers, specifically double-gloving, to prevent micro-breaches during handling.
-
Ocular Toxicity: The zwitterionic nature of the compound can disrupt the lipid bilayer of the cornea upon contact. Standard safety glasses are insufficient against fine airborne dust; chemical splash goggles are scientifically required to create a full orbital seal2[2].
Hierarchy of Controls & PPE Matrix
The following table synthesizes the quantitative and qualitative safety standards required for handling 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid, grounded in OSHA and National Research Council (NRC) guidelines.
| PPE / Control Category | Specification | Quantitative Metric / Standard | Causality / Rationale |
| Engineering Control | Chemical Fume Hood | Face velocity: 80–100 fpm | Captures aerosolized particulates at the source, serving as the primary barrier against inhalation[2]. |
| Hand Protection | Nitrile Gloves (Double) | Outer: ≥8 mil, Inner: ≥4 mil | Imidazole derivatives pose sensitization risks; double-gloving ensures breach redundancy if the outer glove is compromised by solvents[1]. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 (D3 rating) | Provides a continuous seal against fine dust and solvent splashes, which standard safety glasses cannot achieve[2]. |
| Body Protection | Flame-Resistant Lab Coat | Nomex or 100% Cotton | Prevents static build-up that could ignite solvent vapors during the transfer of the powder into organic solvents[3]. |
| Respiratory | N95 or P100 Respirator | NIOSH-approved | Required only if engineering controls fail or during the cleanup of a major spill outside of a fume hood[1]. |
Operational Protocol: Step-by-Step Handling Methodology
To maintain scientific integrity and prevent cross-contamination, the handling of this compound must follow a self-validating workflow.
Step 1: Pre-Operation Verification Verify the chemical fume hood's continuous monitoring system displays a face velocity between 80 and 100 feet per minute (fpm). Ensure the sash is pulled down to the certified operational height4[4].
Step 2: Gowning Sequence
-
Wash and thoroughly dry hands.
-
Don the inner layer of standard nitrile gloves (4 mil).
-
Put on a 100% cotton or Nomex lab coat, ensuring the cuffs are pulled down over the inner glove wrists.
-
Don ANSI Z87.1 D3-rated chemical splash goggles.
-
Don the outer layer of heavy-duty nitrile gloves (8 mil), pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin.
Step 3: Static Mitigation Because 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid is a dry powder prone to static cling, use an anti-static bar or piezoelectric ionizer gun on your V-shaped metal spatula and weigh boats prior to contact. This prevents the powder from repelling off the spatula and contaminating the workspace.
Step 4: Weighing and Transfer Utilize an analytical balance enclosed within the fume hood. Transfer the required mass into a pre-tared, sealable vial. Critical Rule: Never transport an open container of this powder across the laboratory.
Step 5: Decontamination Once the vial is sealed, wipe down the balance, spatulas, and hood surface using a microfiber cloth lightly dampened with a 70/30 Water/Ethanol mixture. Never use a dry brush or dry sweeping method, as this will immediately aerosolize the residual microscopic dust 5[5].
Fig 1: Standard Operating Procedure for handling reactive imidazole powders.
Spill Response & Disposal Plan
In the event of a spill, the primary objective is to prevent the powder from becoming airborne.
Step 1: Immediate Assessment Determine the volume and location of the spill. If the spill is >50g or occurs outside the fume hood, immediately evacuate the area and contact the EHS Hazmat team. If the spill is <50g and contained within the hood, proceed with the cleanup 3[3].
Step 2: Containment via Dampening Do not spray water or solvent directly onto the powder, as the force of the spray will aerosolize it. Instead, take absorbent spill pads, dampen them with water, and gently lay them over the spilled powder. Allow capillary action to draw the powder into the wet pad.
Step 3: Collection Using a non-sparking, disposable polypropylene scoop, carefully lift the dampened pads and the underlying wet powder.
Step 4: Disposal Transfer the collected waste into a chemically compatible High-Density Polyethylene (HDPE) hazardous waste bucket. Seal the lid tightly and affix a label reading: "Hazardous Waste: Imidazole Derivative Solid (Toxic/Irritant)". Do not dispose of this chemical by evaporation or down the sink[2].
Step 5: Final Wash Wash the contaminated surface with a mild alkaline laboratory detergent to neutralize any remaining acidic residues, followed by a final wipe with deionized water.
Fig 2: Decision matrix and procedural workflow for powder spill containment.
References
-
Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration.[Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC.[Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.[Link]
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration.[Link]
-
Laboratory Safety Manual. University of California, Santa Cruz (UCSC) Environmental Health and Safety.[Link]
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- 1. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. Laboratory Safety Manual – Environmental Health & Safety [ehs.ucsc.edu]
- 4. osha.gov [osha.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
